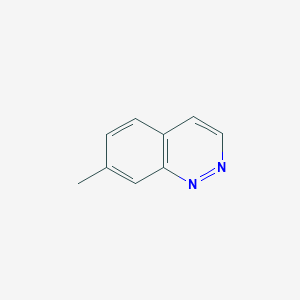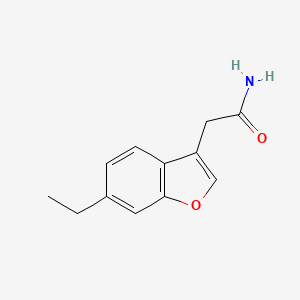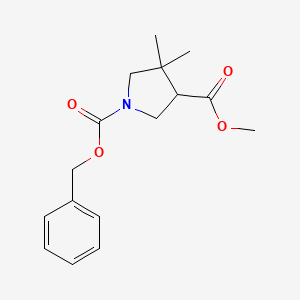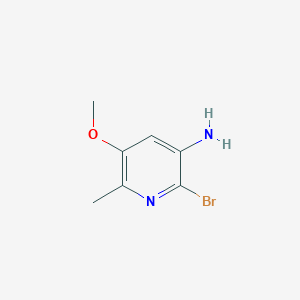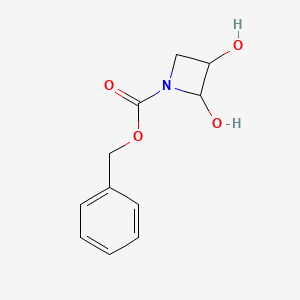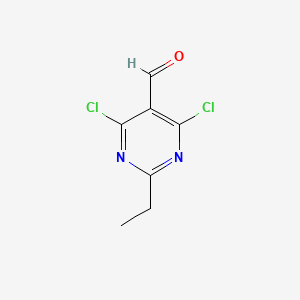
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H6Cl2N2O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde typically involves the chlorination of 2-ethylpyrimidine-5-carbaldehyde. One common method is the Vilsmeier-Haack reaction, which converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . The reaction conditions often include the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The aldehyde group at position 5 can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation: The major product is 4,6-dichloro-2-ethylpyrimidine-5-carboxylic acid.
Reduction: The major product is 4,6-dichloro-2-ethylpyrimidine-5-methanol.
Applications De Recherche Scientifique
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
2,4-Dichloro-5-methylpyrimidine: Lacks the aldehyde group at position 5.
Uniqueness
4,6-Dichloro-2-ethylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both chlorine atoms and an aldehyde group
Propriétés
Formule moléculaire |
C7H6Cl2N2O |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
4,6-dichloro-2-ethylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H6Cl2N2O/c1-2-5-10-6(8)4(3-12)7(9)11-5/h3H,2H2,1H3 |
Clé InChI |
QTBMELIZOPGENB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(C(=N1)Cl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
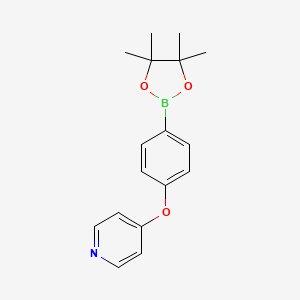

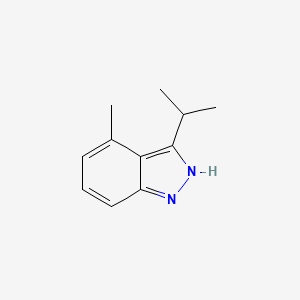
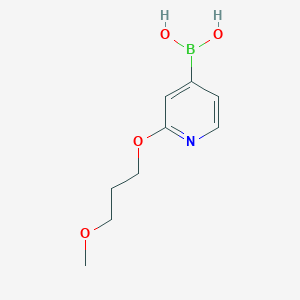

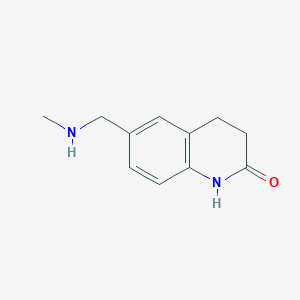
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
